5-Oxo-1-(4-phenylcarbamoylmethoxy-phenyl)-pyrrolidine-3-carboxylic acid amide
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Overview
Description
5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid under solvent-free conditions at temperatures ranging from 140°C to 165°C . This method ensures the formation of the pyrrolidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring, exhibiting distinct chemical properties.
Prolinol: A hydroxylated pyrrolidine derivative with unique stereochemistry and biological activity.
Uniqueness
5-OXO-1-{4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}PYRROLIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both phenylcarbamoyl and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[4-(2-anilino-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c20-19(25)13-10-18(24)22(11-13)15-6-8-16(9-7-15)26-12-17(23)21-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H2,20,25)(H,21,23) |
InChI Key |
SHGIITXJVZZCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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